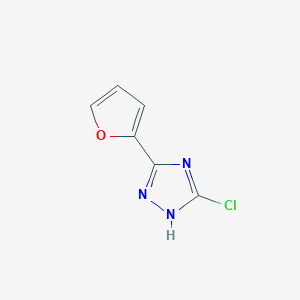

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

Description

The Strategic Importance of Nitrogen Heterocycles in Medicinal Chemistry and Organic Synthesis

Nitrogen-containing heterocycles are fundamental building blocks in the realm of medicinal chemistry and organic synthesis. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their strategic importance. The presence of nitrogen atoms in a cyclic framework imparts unique physicochemical properties, such as basicity, hydrogen bonding capability, and the ability to coordinate with metal ions. These characteristics are crucial for molecular recognition and interaction with biological targets, including enzymes and receptors. Consequently, nitrogen heterocycles are integral to the development of a vast array of therapeutic agents.

The 1,2,4-Triazole (B32235) Core: A Prominent Scaffold in Bioactive Molecules and Functional Materials

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural unit is a prominent scaffold in a multitude of bioactive molecules and functional materials. Its stability, low toxicity, and ability to engage in various non-covalent interactions make it a "privileged structure" in drug discovery. A significant number of approved drugs across various therapeutic areas, including antifungal, antiviral, and anticancer agents, feature the 1,2,4-triazole core. This prevalence highlights the versatility of the triazole ring in modulating the pharmacological profile of a molecule. For instance, a review of recent advancements in antifungal agents frequently points to the efficacy of 1,2,4-triazole analogues. ekb.egnih.gov

Furan-Derived Moieties: Contributions to Pharmacological Activity and Synthetic Accessibility

The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is another cornerstone of medicinal chemistry. Its incorporation into molecular structures can significantly influence pharmacological activity. Furan derivatives are known to exhibit a wide spectrum of biological effects, including antimicrobial and anti-inflammatory properties. The furan moiety's contribution to bioactivity is often attributed to its ability to act as a bioisostere for other aromatic rings and its capacity to participate in hydrogen bonding. Furthermore, the synthetic accessibility of furan-containing building blocks makes them attractive starting materials for the synthesis of complex molecules. Studies on furan-containing 1,2,4-triazoles have demonstrated their potential as effective antimicrobial agents. archivepp.comarchivepp.comresearchgate.net

Rationale for Investigating 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole: Bridging Structural Motifs and Biological Potentials

The rationale for the focused investigation of this compound lies in the synergistic potential of its constituent parts. The fusion of the biologically active 1,2,4-triazole core with the versatile furan moiety creates a novel chemical entity with the prospect of unique pharmacological properties. The introduction of a chloro substituent at the 5-position of the triazole ring is a deliberate synthetic strategy. Halogen atoms, particularly chlorine, can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic chlorination can potentially enhance the potency and pharmacokinetic profile of the parent compound. The investigation of this specific molecule is therefore driven by the hypothesis that the combined structural features will result in a compound with significant and potentially novel biological activities. Research on related 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives has shown that structural modifications can lead to notable antimicrobial activity. zsmu.edu.ua

Scope and Objectives of Comprehensive Research on this compound

Comprehensive research on this compound encompasses several key objectives aimed at fully elucidating its chemical and biological profile. A primary objective is the development of an efficient and scalable synthetic route to the target molecule. While general methods for the synthesis of 1,2,4-triazoles are well-established, their application to this specific chlorinated furan derivative requires detailed investigation and optimization. nih.govscispace.comchemmethod.com

A second critical objective is the thorough characterization of the synthesized compound using a suite of modern analytical techniques. This includes spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its molecular structure and purity. urfu.ruijsr.net

The core objective of the research is to conduct a comprehensive evaluation of the biological activities of this compound. Based on the known properties of its constituent motifs, a primary focus would be on its potential antimicrobial and antifungal activities. nih.govnih.govpharmj.org.ua This involves screening the compound against a panel of clinically relevant bacteria and fungi to determine its spectrum of activity and potency.

Further research would aim to establish a preliminary structure-activity relationship (SAR) by synthesizing and evaluating a series of analogues. This would provide valuable insights into how modifications to the furan ring, the triazole core, or the chloro substituent influence biological activity. The ultimate goal is to assess the potential of this compound as a lead compound for the development of new therapeutic agents.

Interactive Data Table: Potential Biological Activities of Related Furan-Triazole Scaffolds

Below is a summary of observed biological activities in compounds structurally related to this compound, highlighting the potential areas for investigation of the title compound.

| Compound Class | Observed Biological Activity | Reference |

| 5-(Furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives | Antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa | zsmu.edu.ua |

| Piperazine-containing 3-(furan-2-yl)-1,2,4-triazoles | In vitro fungicidal activity against various plant fungi | nih.gov |

| 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives | General antimicrobial activity | archivepp.comarchivepp.comresearchgate.net |

| 1,2,4-Triazole-3-thiones with various substituents | Antifungal activity against Candida albicans | ekb.eg |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-8-5(9-10-6)4-2-1-3-11-4/h1-3H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIFUEONEALORN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

Retrosynthetic Analysis and Strategic Disconnections for the 1,2,4-Triazole (B32235) Scaffold

Retrosynthetic analysis of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole suggests several viable disconnection points for simplifying the target molecule into readily available starting materials. The 1,2,4-triazole ring itself offers multiple pathways for its construction.

A primary strategy involves the disconnection of the triazole ring, leading to acyclic precursors. A common approach is the disconnection across the N1-C5 and C3-N4 bonds. This pathway identifies a key intermediate derived from furan-2-carboxylic acid, such as an N-acylimidate or an N-acylamidine, and a nitrogen-containing fragment that would form the remainder of the ring.

Alternatively, a highly effective and frequently employed retrosynthetic route for 3,5-disubstituted-1,2,4-triazoles proceeds through a 1,2,4-triazole-3-thione or -5-thione intermediate. This approach simplifies the synthesis to the formation of a 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, which can then be subjected to oxidative chlorination to install the chloro group at the 5-position. This route is often advantageous as it utilizes common and reliable cyclization reactions. The key precursors for this pathway are furan-2-carbohydrazide and a one-carbon electrophile like carbon disulfide.

Precursor Synthesis and Derivatization for this compound Construction

The synthesis of the target compound is critically dependent on the efficient preparation of its key precursors, which are designed to incorporate the furan (B31954) moiety and provide the necessary reactive groups for triazole ring formation and subsequent halogenation.

Synthesis of Substituted Hydrazides and Amidines

Furan-2-carbohydrazide is a cornerstone precursor for the synthesis of the target molecule. It is typically prepared from furan-2-carboxylic acid or its esters. A standard method involves the hydrazinolysis of methyl or ethyl furan-2-carboxylate with hydrazine hydrate, often in a protic solvent like ethanol under reflux conditions.

Another key class of precursors are amidines . While not as commonly used for this specific substitution pattern as hydrazides, furan-2-carboxamidine could be synthesized from furan-2-carbonitrile, for instance, through the Pinner reaction, which involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an imidate, followed by reaction with ammonia.

Introduction of the Furan-2-yl Moiety

The synthetic strategy for this compound invariably incorporates the furan-2-yl group by starting with a pre-functionalized furan ring. Commercially available compounds such as furan-2-carboxylic acid, its esters, or furan-2-carbonitrile serve as the primary building blocks. This approach avoids the complexities and potential side reactions associated with forming the furan ring late in the synthesis, ensuring that the stable aromatic furan moiety is carried through the synthetic sequence.

Halogenation Strategies for the 5-Chloro Position

The introduction of the chlorine atom at the 5-position of the triazole ring is a pivotal step. Direct chlorination of the 3-(furan-2-yl)-1H-1,2,4-triazole is challenging due to the potential for reaction on the furan ring and the relative inertness of the triazole C-H bond.

A more robust and widely adopted strategy involves the conversion of a precursor, specifically 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (which exists in tautomeric equilibrium with the thione form). This intermediate is synthesized via the cyclization of furan-2-carbohydrazide. The triazole-thiol is then subjected to oxidative chlorination . This transformation can be achieved by treating the thiol with chlorine gas in an aqueous or acidic medium. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which is unstable and subsequently undergoes hydrolysis and displacement of the sulfonyl group by chloride, leading to the desired 5-chloro-1,2,4-triazole. rsc.org This method effectively replaces the C-S bond with a C-Cl bond. rsc.org

| Precursor | Reagent | Conditions | Product | Reference |

| 5-(Aryl)-4H-1,2,4-triazole-3-thiol | Chlorine or Bromine | Aqueous/Acidic Medium | 5-Halogeno-3-(aryl)-1H-1,2,4-triazole | rsc.org |

Cyclization Reactions and Formation of the 1,2,4-Triazole Ring in this compound

The formation of the central 1,2,4-triazole ring is the key cyclization step. Following the most practical synthetic route, the heterocycle is constructed as a triazole-thiol, which is later converted to the final chloro-compound.

The synthesis of 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a well-established procedure. It involves the reaction of furan-2-carbohydrazide with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent like ethanol. proquest.comresearchgate.netresearchgate.net The reaction proceeds through the in-situ formation of a potassium dithiocarbazate salt, which upon heating undergoes dehydrative cyclization to yield the triazole ring. researchgate.netzsmu.edu.ua

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |

| Furan-2-carbohydrazide | Carbon Disulfide | KOH / Ethanol | 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol | proquest.comresearchgate.netresearchgate.net |

One-Pot Multicomponent Reactions (MCRs)

While a specific one-pot synthesis for this compound is not prominently documented, general MCRs for 3,5-disubstituted-1,2,4-triazoles could be conceptually adapted. One such approach involves the condensation of nitriles and hydrazides. researchgate.netfrontiersin.org A hypothetical one-pot reaction could involve furan-2-carbohydrazide and a cyanogen halide, though this would likely present challenges with selectivity and reactivity.

A more feasible one-pot approach for a related structure involves the reaction of an acid hydrazide with an isothiocyanate. nih.gov This method first forms a thiosemicarbazide (B42300) intermediate, which is then cyclized in the same pot under basic conditions to yield a 4,5-disubstituted-1,2,4-triazole-3-thione. nih.govresearchgate.net

Stepwise Condensation and Cyclodehydration Methods

The construction of the 1,2,4-triazole ring is often achieved through the formation of an appropriate acyclic intermediate, followed by an intramolecular cyclodehydration reaction. A common and logical pathway for synthesizing 3,5-disubstituted 1,2,4-triazoles starts from readily available carboxylic acid derivatives.

A feasible route for the target compound begins with furan-2-carbohydrazide. This intermediate can be acylated or reacted with a suitable one-carbon synthon that will ultimately form the C5 position of the triazole ring. One such pathway involves the reaction of furan-2-carbohydrazide with a thiocyanate to form an acylthiosemicarbazide intermediate. This intermediate can then be cyclized under basic conditions to yield a 3-(furan-2-yl)-5-mercapto-1H-1,2,4-triazole. The mercapto group is a versatile handle for further reactions and can be replaced with a chloro group via oxidative chlorination.

Alternatively, a more direct approach involves the cyclization of N-acylamidrazone derivatives. researchgate.net In this hypothetical pathway:

Furan-2-carbohydrazide is reacted with a chloro-substituted imidate, such as ethyl chloroacetimidate, to form an N-acyl-chloroacetamidrazone intermediate.

This intermediate is then subjected to cyclodehydration . Heating in the presence of a dehydrating agent or a suitable solvent promotes the intramolecular nucleophilic attack of the terminal nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic 1,2,4-triazole ring.

Another established method is the reaction of hydrazides with secondary amides, activated by triflic anhydride, which proceeds to form 3,4,5-trisubstituted 1,2,4-triazoles upon cyclodehydration. isres.orgscispace.com This highlights the general applicability of cyclodehydration as a key step in forming the triazole heterocycle.

Solvent Systems and Temperature Control in Synthetic Protocols

The selection of solvent and precise temperature control are critical parameters that significantly influence the reaction rate, yield, and purity of the final product in triazole synthesis.

Solvent Systems: The choice of solvent depends on the specific reaction step.

For condensation reactions leading to the acyclic intermediate, polar protic solvents like ethanol or methanol are often employed to ensure the solubility of the starting hydrazides and other reagents. chemmethod.com

For the cyclodehydration step , high-boiling point aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are frequently used. isres.orgchemmethod.com These solvents can effectively facilitate the high temperatures often required for the elimination of water and ring closure. The use of polyethylene glycol (PEG) as a solvent has also been reported, offering a greener alternative with the potential for catalyst recycling. frontiersin.org

Temperature Control: Reaction temperatures can range from ice-bath conditions to high-temperature reflux.

Initial acylation or condensation steps may be performed at lower temperatures (e.g., 0–25 °C) to control reactivity and minimize side reactions. chemmethod.com

The subsequent cyclodehydration step is typically thermally driven and often requires refluxing at temperatures between 80 °C and 150 °C for several hours to ensure complete conversion. chemmethod.comfrontiersin.org Inadequate temperature control can lead to incomplete cyclization or the formation of undesired byproducts.

The interplay between solvent polarity and temperature is crucial for managing the solubility of intermediates and facilitating the desired reaction pathway.

Table 1: Influence of Solvent and Temperature on Key Synthetic Steps

| Synthetic Step | Solvent Class | Typical Solvents | Temperature Range (°C) | Rationale and Impact |

|---|---|---|---|---|

| Intermediate Formation (e.g., Acylamidrazone) | Polar Protic | Ethanol, Methanol | 0 - 80 | Good solubility for hydrazides and salts. Allows for controlled reaction rates. Refluxing may be needed to drive condensation. |

| Cyclodehydration | High-Boiling Aprotic Polar | DMF, DMSO, Toluene | 100 - 150 | Facilitates high temperatures needed for water elimination. Solubilizes intermediates and prevents precipitation before cyclization. |

| Cyclodehydration (Green Alternative) | Polyethylene Glycol (PEG) | PEG-400 | 80 - 120 | Acts as a recyclable medium and can promote the reaction, sometimes under milder conditions. |

Catalytic Approaches and Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry emphasizes the use of catalysts and green principles to enhance efficiency, selectivity, and sustainability.

Metal-Catalyzed Coupling Reactions

Metal catalysts, particularly those based on copper and palladium, are powerful tools for both the formation of the triazole ring and its subsequent functionalization.

Copper-Catalyzed Synthesis: Copper catalysts are widely used for constructing 1,2,4-triazole rings. A one-pot synthesis of disubstituted 1,2,4-triazoles from nitriles and hydroxylamine using a Cu(OAc)₂ catalyst has been developed. acs.org This strategy could be adapted by using furan-2-carbonitrile and a second nitrile component in the presence of hydroxylamine. Copper-catalyzed [3+2] annulation reactions are also effective for building the triazole scaffold. isres.org

Palladium-Catalyzed C-H Functionalization: A highly attractive and atom-economical approach is the direct C-H functionalization of a pre-formed 3-(furan-2-yl)-1H-1,2,4-triazole core. The C5 position of the 1,2,4-triazole ring is acidic and susceptible to deprotonation and subsequent functionalization. Palladium-catalyzed C-H arylation of 1,2,3-triazoles is a well-established method. nih.gov A similar strategy for direct C-H chlorination could be envisioned, using a palladium catalyst like Pd(OAc)₂ in combination with a chlorine source such as copper(II) chloride (CuCl₂). tandfonline.comtandfonline.com This method avoids the multi-step synthesis involving a leaving group and offers a more direct route to the final product.

Table 2: Potential Metal-Catalyzed Reactions for Synthesis

| Catalyst System | Reaction Type | Plausible Application | Typical Conditions |

|---|---|---|---|

| Cu(OAc)₂ or other Cu(I)/Cu(II) salts | Ring Formation (Cyclization) | One-pot synthesis from furan-2-carbonitrile, another nitrile, and hydroxylamine. acs.org | Air atmosphere, organic solvent (e.g., DMF), 80-120 °C. |

| Pd(OAc)₂ / Ligand | C-H Chlorination | Direct chlorination of 3-(furan-2-yl)-1H-1,2,4-triazole at the C5 position. tandfonline.com | CuCl₂ as chlorinating agent, high-boiling solvent, 100-140 °C. |

| Ag(I) / Cu(II) Salts | Regioselective [3+2] Cycloaddition | Reaction of isocyanides with diazonium salts to control isomer formation. frontiersin.org | Mild conditions, various organic solvents. |

Organocatalysis and Biocatalysis in Triazole Formation

Organocatalysis provides a metal-free alternative for heterocyclic synthesis, often leading to milder reaction conditions and reduced environmental impact. Chiral phosphoric acids, for instance, have been successfully employed as catalysts in the asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles. nih.govacs.org This demonstrates the utility of Brønsted acids in facilitating the key ring-closing step. For the synthesis of the achiral target compound, a non-chiral organocatalyst like p-toluenesulfonic acid (PTSA) could be used to catalyze the cyclization of the N-acylamidrazone intermediate under milder conditions than purely thermal methods. frontiersin.org

Biocatalysis, while less common for triazole synthesis, offers significant potential. Amine oxidase-inspired catalysis, mimicking enzymatic processes, has been reported for the regioselective synthesis of 1,2,4-triazoles, utilizing oxygen as the terminal oxidant. nih.gov Such biomimetic approaches represent a frontier in green chemistry for constructing heterocyclic scaffolds.

Solvent-Free and Microwave-Assisted Syntheses

In line with green chemistry principles, solvent-free and microwave-assisted methods offer substantial advantages over conventional heating protocols.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate the rate of organic reactions, often reducing reaction times from hours to minutes and increasing product yields. nih.govrsc.org The synthesis of 1,2,4-triazoles is particularly amenable to this technique. The final cyclodehydration step in the condensation pathway is an ideal candidate for microwave assistance. scispace.com Studies have shown that microwave-assisted methods for synthesizing various 1,2,4-triazole derivatives can increase yields from ~70% with conventional heating to over 90% in a fraction of the time. nih.govscielo.org.za

Solvent-Free Synthesis: Conducting reactions under solvent-free ("dry media") conditions, often coupled with microwave irradiation or using solid catalysts like HClO₄-SiO₂, minimizes the use of volatile organic compounds. nih.gov This approach not only reduces environmental waste but also simplifies product work-up, as the need for solvent removal is eliminated. The reaction of amidrazones with anhydrides to form 1,2,4-triazoles has been successfully performed under solvent-free conditions with high yields. frontiersin.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for 1,2,4-Triazoles

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | 4 - 27 hours | 1 - 30 minutes | nih.gov |

| Yield | Often moderate to good (e.g., 60-80%) | Often good to excellent (e.g., 85-96%) | nih.gov |

| Energy Consumption | High | Low | |

| Process Simplicity | Requires sustained heating and monitoring | Rapid, with precise temperature and pressure control | scielo.org.za |

Optimization of Synthetic Yields and Purification Techniques for this compound

Maximizing the yield of a target compound requires systematic optimization of reaction parameters, while achieving high purity necessitates effective purification techniques.

Optimization of Synthetic Yields: The optimization process for any of the proposed synthetic routes would involve a systematic variation of key parameters to identify the conditions that provide the highest yield and purity. For a metal-catalyzed C-H chlorination step, this would include:

Catalyst and Ligand Screening: Evaluating different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands to enhance catalytic activity.

Solvent and Base Selection: Testing a range of solvents and bases to improve substrate solubility and facilitate the catalytic cycle.

Temperature and Time: Determining the optimal reaction temperature and duration to ensure complete conversion without product degradation.

Stoichiometry: Adjusting the molar ratios of the triazole substrate, chlorinating agent, and catalyst loading.

A design of experiments (DoE) approach can be systematically employed to efficiently explore this parameter space and identify the optimal conditions.

Purification Techniques: Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound at high temperatures but not at low temperatures, while impurities remain soluble at all temperatures or are insoluble. For a moderately polar compound like the target triazole, solvent systems like ethanol/water, ethyl acetate/hexane, or toluene could be effective. nih.gov

Column Chromatography: For mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice. acs.org Using a solid stationary phase like silica gel and a liquid mobile phase (eluent), components of the mixture are separated based on their differential adsorption. A gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) is typically used to elute the compounds from the column.

Acid-Base Extraction: The acidic N-H proton of the triazole ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH solution) to form the water-soluble triazole salt. The aqueous layer is then separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure triazole product.

The selection of the most appropriate purification method depends on the scale of the reaction and the nature of the impurities present in the crude product mixture.

Structural Elucidation and Characterization Techniques for 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

Spectroscopic Characterization Methods for 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by providing detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the furan (B31954) and triazole rings. The furan ring protons would likely appear as multiplets in the aromatic region, with their specific chemical shifts and coupling constants providing information about their relative positions. The NH proton of the triazole ring would likely appear as a broad singlet, and its chemical shift could be solvent-dependent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would provide insights into the carbon skeleton of the molecule. Distinct signals are expected for the carbon atoms of the furan and triazole rings. The chemical shifts of the carbon atoms would be influenced by the electronegativity of the neighboring atoms (nitrogen, oxygen, and chlorine), aiding in the assignment of each carbon to its specific position within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are hypothetical values for illustrative purposes.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Triazole-NH | 13.0 - 15.0 (broad s) | - |

| Furan-H3' | 6.5 - 7.0 (dd) | 110 - 115 |

| Furan-H4' | 6.0 - 6.5 (dd) | 105 - 110 |

| Furan-H5' | 7.5 - 8.0 (dd) | 140 - 145 |

| Triazole-C3 | - | 155 - 160 |

| Triazole-C5 | - | 150 - 155 |

| Furan-C2' | - | 145 - 150 |

| Furan-C3' | - | 110 - 115 |

| Furan-C4' | - | 105 - 110 |

| Furan-C5' | - | 140 - 145 |

Infrared (IR) Spectroscopy: Functional Group Analysis and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C-Cl, and furan ring vibrations. The N-H stretching vibration of the triazole ring would likely appear as a broad band in the region of 3100-3300 cm⁻¹. The C=N stretching vibrations of the triazole ring and the C=C stretching of the furan ring are expected in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration would be observed in the lower frequency region of the spectrum.

Table 2: Predicted IR Absorption Bands for this compound (Note: These are hypothetical values for illustrative purposes.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Triazole) | 3100 - 3300 |

| C-H Stretch (Furan) | 3000 - 3100 |

| C=N Stretch (Triazole) | 1600 - 1650 |

| C=C Stretch (Furan) | 1500 - 1580 |

| C-O-C Stretch (Furan) | 1000 - 1100 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Molecular Weight and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The isotopic pattern of the molecular ion peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would show a characteristic M⁺ and M+2 pattern with an approximate intensity ratio of 3:1.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight, allowing for the determination of the exact molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Common fragmentation pathways for such a molecule could involve the loss of small molecules like N₂, HCN, or the cleavage of the furan or triazole rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Aromaticity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to confirm the presence of aromatic systems. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated system formed by the furan and triazole rings. The position of the maximum absorption (λ_max) would be indicative of the extent of conjugation in the molecule.

X-ray Diffraction Analysis of this compound: Solid-State Structure Determination

Crystal Growth and Crystallization Techniques

To perform X-ray diffraction analysis, a high-quality single crystal of this compound is required. Suitable crystals can be grown using various techniques, with slow evaporation of a saturated solution being a common method. The choice of solvent is critical and would be determined through solubility studies. Solvents such as ethanol, methanol, acetone, or mixtures thereof are often employed for the crystallization of heterocyclic compounds. The slow cooling of a saturated solution or vapor diffusion techniques could also be explored to obtain crystals of sufficient size and quality for X-ray analysis.

Table 3: Summary of Analytical Techniques and Expected Information

| Technique | Information Obtained |

| ¹H NMR | Proton environment and connectivity |

| ¹³C NMR | Carbon skeleton |

| IR Spectroscopy | Presence of functional groups |

| Mass Spectrometry | Molecular weight and fragmentation |

| HRMS | Exact molecular formula |

| UV-Vis Spectroscopy | Electronic transitions and conjugation |

| X-ray Diffraction | Definitive 3D molecular structure |

Unit Cell Parameters and Space Group Determination

Single-crystal X-ray diffraction analysis is the definitive method for determining the crystallographic signature of a compound. While specific experimental data for this compound is not available in the surveyed literature, the technique would involve irradiating a suitable single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis yields the fundamental parameters of the crystal lattice, including the dimensions of the unit cell (the smallest repeating unit of the crystal) and the symmetry operations that define its arrangement, known as the space group.

For a compound of this nature, the analysis would provide precise values for the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). This data, combined with the determination of the crystal system and space group, is crucial for understanding the solid-state packing and for unambiguous identification. A representative summary of the data that would be obtained from such an analysis is presented in the table below.

Table 1: Representative Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, Triclinic |

| Space Group | e.g., P2₁/c, Pbca |

| a (Å) | Unit cell axis length |

| b (Å) | Unit cell axis length |

| c (Å) | Unit cell axis length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| V (ų) | Volume of the unit cell |

Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The molecular structure of this compound features several key functional groups that dictate its conformation and the non-covalent interactions it forms in the solid state. The relative orientation of the furan and 1,2,4-triazole (B32235) rings is a key conformational feature, described by the dihedral angle between the planes of the two rings. This angle is influenced by steric and electronic effects of the substituents.

In the crystalline state, molecules of this compound are expected to engage in a variety of intermolecular interactions that stabilize the crystal lattice. The 1H-1,2,4-triazole ring is a potent hydrogen bond donor (via the N-H group) and also contains acceptor nitrogen atoms. nih.gov This allows for the formation of robust hydrogen bonding networks, such as N-H···N, which are common in the crystal structures of related triazole derivatives. rsc.org

Chromatographic and Purity Assessment Techniques for this compound

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from potential impurities, starting materials, or by-products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard and effective method for analyzing 1,2,4-triazole derivatives. researchgate.net A typical RP-HPLC method for this compound would utilize a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netsielc.com The ratio of these solvents can be adjusted to achieve optimal retention and resolution. The analysis can be performed in isocratic mode (constant mobile phase composition) or gradient mode (composition varies over time) to improve the separation of complex mixtures. Due to the aromatic nature of the furan and triazole rings, UV detection is a suitable and sensitive method for quantification. A summary of typical HPLC conditions is provided below.

Table 2: Representative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water mixture (e.g., with 0.1% formic acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV-Vis Detector (e.g., at 254 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the final product, such as residual solvents from the synthesis and purification process. The analysis of polar N-heterocyclic compounds like 1,2,4-triazoles by GC can sometimes be challenging due to potential peak tailing or thermal degradation. dnu.dp.ua However, for related furan-triazole compounds, GC-MS has been successfully applied. rjptonline.org

A standard method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. A non-polar or mid-polar column, such as one with a [phenyl][methyl]polysiloxane stationary phase, is often suitable. rjptonline.org The separated components then enter the mass spectrometer, which acts as a highly specific detector, providing mass information that aids in the unequivocal identification of impurities.

Table 3: Representative GC-MS Method Parameters for Volatile Impurity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | e.g., Start at 50 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | e.g., 40-500 amu |

Computational Investigations and in Silico Modeling of 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

Quantum Chemical Calculations and Electronic Structure Analysis of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.com It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state of the molecule. nih.gov For furan- and triazole-containing compounds, DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform these calculations. irjweb.comnih.govnih.gov

The geometry optimization process for this compound would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Verifying that this structure corresponds to a true minimum is done by performing a frequency calculation; the absence of imaginary frequencies confirms a stable geometry. zsmu.edu.ua These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, offering a precise picture of the molecule's shape. For instance, studies on similar triazole derivatives show that calculated bond lengths and angles are generally in good agreement with experimental data derived from X-ray crystallography. rad-proceedings.orgnih.gov

| Parameter | Typical Calculated Value Range | Reference Compound Type |

| Triazole Ring | ||

| N-N Bond Length | 1.34 Å - 1.38 Å | N1-substituted 1,2,4-triazole (B32235) rad-proceedings.org |

| C-N Bond Length | 1.30 Å - 1.39 Å | N1-substituted 1,2,4-triazole rad-proceedings.org |

| C-N-N Bond Angle | ~103° - 110° | N1-substituted 1,2,4-triazole rad-proceedings.org |

| Furan (B31954) Ring | ||

| C-O Bond Length | ~1.36 Å | Furan globalresearchonline.net |

| C=C Bond Length | ~1.35 Å | Furan globalresearchonline.net |

| C-O-C Bond Angle | ~106° | Furan globalresearchonline.net |

Note: This table presents typical calculated values for the core ring structures based on computational studies of related molecules. Specific values for this compound would require a dedicated DFT calculation.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. irjweb.com For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations determined a HOMO-LUMO energy gap of 4.0106 eV, indicating significant chemical stability. malayajournal.orgacadpubl.eu Similar calculations for this compound would reveal its electronic stability and charge transfer potential. researchgate.net

From the HOMO and LUMO energies, other reactivity descriptors can be calculated:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Electronegativity (χ) = (IP + EA) / 2

Chemical Hardness (η) = (IP - EA) / 2

Electrophilicity Index (ω) = χ² / (2η)

These parameters provide a quantitative measure of the molecule's tendency to accept or donate electrons, which is crucial for predicting its interaction with other chemical species. dnu.dp.ua

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) youtube.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) youtube.com |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability irjweb.com |

The Molecular Electrostatic Potential (ESP) surface, also known as a molecular electron density surface, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. irjweb.comresearchgate.net It maps the electrostatic potential onto the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net

Typically, ESP maps use a color spectrum where red indicates regions of most negative electrostatic potential (high electron density), often found around electronegative atoms like nitrogen and oxygen. malayajournal.orgresearchgate.net Blue represents regions of most positive electrostatic potential (electron deficiency), usually located around hydrogen atoms. researchgate.net Green and yellow areas denote intermediate or neutral potential.

For this compound, an ESP analysis would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the oxygen atom of the furan ring, identifying these as likely sites for electrophilic attack. nih.govresearchgate.net The hydrogen atoms would exhibit positive potential (blue). This visual representation is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule might interact with biological receptors. malayajournal.org

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.govglobalresearchonline.netmdpi.com Theoretical calculations of chemical shifts for 1,2,4-triazole derivatives have shown good agreement with experimental data. nih.gov The calculated values for this compound can be compared with experimental spectra to verify its structure.

Vibrational Frequencies: DFT calculations can also predict the infrared (IR) and Raman spectra of a molecule by computing its harmonic vibrational frequencies. globalresearchonline.net Each calculated frequency corresponds to a specific vibrational mode, such as C-H stretching, C=N stretching, or ring deformation. researchgate.net While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve better alignment. researchgate.net A detailed analysis of the vibrational spectrum of the furan ring, for example, shows C=C stretching vibrations between 1414-1033 cm⁻¹. globalresearchonline.net Such predictions are invaluable for interpreting experimental IR and Raman spectra. nrao.eduacs.orgmit.edu

| Spectroscopic Data | Computational Method | Information Gained |

| ¹H and ¹³C NMR | GIAO / DFT | Prediction of chemical shifts to aid in structural elucidation nih.govmdpi.com |

| IR & Raman | DFT / Frequency Calculation | Assignment of vibrational modes and functional groups globalresearchonline.net |

Molecular Dynamics Simulations and Ligand-Receptor Interaction Studies for this compound

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can model the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.govfrontiersin.org

Conformational Analysis: The furan and triazole rings in this compound are connected by a single bond, allowing for rotation. Conformational analysis, often performed using DFT by scanning the potential energy surface, can identify the most stable spatial arrangement (conformer) of the molecule. ekb.egsemanticscholar.org Studies on similar flexible molecules have shown that stability is often achieved through the formation of intramolecular interactions. researchgate.net

Tautomerism: The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, meaning the hydrogen atom on the ring can move between different nitrogen atoms. researchgate.net For a substituted 1,2,4-triazole, several tautomers are possible, such as the 1H, 2H, and 4H forms. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents. researchgate.net

Quantum chemical calculations are essential for determining the most stable tautomer. researchgate.net Studies on C5-substituted 1,2,4-triazoles have shown that electron-donating substituents (like -Cl) tend to stabilize the N2-H tautomer, while electron-withdrawing groups favor the N1-H form. researchgate.net For simple chloro-1,2,4-triazoles, theoretical studies have established the stability order as 1H > 5-chloro-1H > 4H. ijsr.net Determining the predominant tautomeric form of this compound is crucial, as different tautomers can have distinct chemical and biological properties. researchgate.netacs.org

Virtual Screening and Target Identification for Potential Biological Receptors

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net For this compound, this process would involve screening its structure against databases of known biological macromolecules to identify potential receptors. This approach helps in hypothesizing the mechanism of action and identifying potential therapeutic applications for the compound.

The process begins with the generation of a 3D conformation of the molecule. This structure is then used as a query to search against a panel of biological targets. Techniques such as ligand-based and structure-based virtual screening are employed. Ligand-based methods would compare this compound to other compounds with known biological activities, while structure-based screening would computationally "dock" the molecule into the binding sites of various proteins to predict binding affinity. Given the prevalence of 1,2,4-triazole derivatives in medicinal chemistry, potential targets could include enzymes like cytochrome P450 demethylase, kinases, and various receptors. rsc.orgresearchgate.net For instance, studies on similar triazole derivatives have identified potential interactions with targets in cancer and infectious diseases. cal-tek.eunih.gov

Molecular Docking Simulations with Relevant Biological Macromolecules (e.g., Proteins, Enzymes)

Once potential targets are identified through virtual screening, molecular docking simulations are performed to predict the preferred orientation of this compound when bound to a specific macromolecule. zsmu.edu.ua This simulation provides insights into the binding mode and the strength of the interaction. For example, docking studies of other 1,2,4-triazole derivatives have been conducted to investigate their potential as antifungal agents by targeting sterol demethylase (CYP51). rsc.org

A hypothetical docking study of this compound with a potential enzyme target, such as a fungal CYP51, would involve preparing the 3D structures of both the ligand and the protein. The docking software, like AutoDock Vina, would then be used to predict the binding poses. cal-tek.eu The results would likely show the triazole nitrogen atoms forming co-ordination bonds with the heme iron in the active site, a common interaction for azole antifungals. The furan and chloro-substituted phenyl rings would likely form hydrophobic and hydrogen bond interactions with surrounding amino acid residues.

Binding Affinity Predictions and Interaction Network Analysis

Following molecular docking, the binding affinity of this compound to its potential target is calculated. This is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger binding affinity. cal-tek.eu For instance, docking studies of some triazole derivatives have shown binding affinities ranging from -8 to -11 kcal/mol for various protein targets. cal-tek.eunih.gov

An interaction network analysis would then be performed to visualize the specific non-covalent interactions between the compound and the protein's active site residues. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. A detailed analysis of these interactions is crucial for understanding the basis of molecular recognition and for guiding future structural modifications to improve potency and selectivity.

Table 1: Hypothetical Binding Affinity and Interaction Analysis of this compound with a Putative Fungal CYP51 Enzyme

| Parameter | Predicted Value/Interaction |

| Binding Affinity (kcal/mol) | -9.5 |

| Interacting Residues and Interaction Type | |

| Heme Iron | Coordination with N4 of triazole |

| TYR 132 | Hydrogen bond with furan oxygen |

| PHE 228 | Pi-pi stacking with furan ring |

| LEU 376 | Hydrophobic interaction with chloro group |

Note: The data in this table is illustrative and based on typical interactions observed for similar compounds.

In Silico Pharmacokinetic and Pharmacodynamic Prediction for this compound

In silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Models

ADME properties determine the bioavailability and persistence of a drug in the body. Various computational models, such as SwissADME, are used to predict these properties based on the molecule's structure. nih.gov For this compound, these models would predict parameters like gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. The topological polar surface area (TPSA) is a key descriptor used in these predictions, with lower values generally indicating better cell permeability. jetir.org

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Gastrointestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeant | No | Unlikely to cross into the brain |

| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | No predicted interaction |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

Note: This data is predictive and generated from computational models.

Computational Toxicity Prediction (e.g., Mutagenicity, Carcinogenicity, Hepatotoxicity from Databases)

Early prediction of potential toxicity is crucial in drug development. researchgate.net Computational methods can predict various toxicological endpoints by comparing the chemical structure to databases of compounds with known toxicity profiles. nih.gov For this compound, predictions would be made for endpoints such as mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and skin sensitization. These predictions help in identifying potential liabilities of the compound early in the discovery process. nih.gov

Table 3: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction | Confidence |

| AMES Mutagenicity | Non-mutagen | High |

| Carcinogenicity | Non-carcinogen | Moderate |

| Hepatotoxicity | Potential risk | Low |

| Skin Sensitization | Non-sensitizer | High |

Note: These are computational predictions and require experimental validation.

Ligand Efficiency and Drug-Likeness Assessment (e.g., Lipinski's Rule of Five, Veber's Rule)

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely orally active drug in humans. wikipedia.org This is often evaluated using rules of thumb like Lipinski's Rule of Five and Veber's Rule. drugbank.com

Lipinski's Rule of Five states that an orally active drug generally has:

No more than 5 hydrogen bond donors. wikipedia.org

No more than 10 hydrogen bond acceptors. wikipedia.org

A molecular mass less than 500 daltons. wikipedia.org

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

Veber's Rule adds the following criteria for good oral bioavailability:

10 or fewer rotatable bonds.

A polar surface area (TPSA) equal to or less than 140 Ų.

An analysis of this compound against these rules would provide an early indication of its potential as an orally bioavailable drug candidate.

Table 4: Drug-Likeness Assessment of this compound

| Rule | Parameter | Value | Compliance |

| Lipinski's Rule of Five | Molecular Weight ( g/mol ) | 197.59 | Yes |

| Hydrogen Bond Donors | 1 | Yes | |

| Hydrogen Bond Acceptors | 4 | Yes | |

| Log P | 1.85 | Yes | |

| Veber's Rule | Rotatable Bonds | 1 | Yes |

| TPSA (Ų) | 61.96 | Yes | |

| Overall | Violations | 0 | Drug-like |

Note: Values are calculated based on the chemical structure.

Biological Efficacy and Mechanistic Insights into 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

In Vitro Biological Activities of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

While extensive data on the specific compound this compound is not available, the broader class of furan-containing 1,2,4-triazoles has been investigated for various biological activities.

There is no specific data available in the reviewed literature concerning the antimicrobial spectrum of this compound. However, studies on related compounds, such as derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol, have shown moderate activity against both Gram-positive and Gram-negative bacteria. archivepp.comzsmu.edu.ua For instance, these related compounds were tested against standard strains like Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Pseudomonas aeruginosa (Gram-negative). archivepp.comzsmu.edu.ua Another study on a range of furan-containing 1,2,4-triazoles demonstrated positive antibacterial effects against various species from Enterobacteriaceae, Pseudomonadaceae, and Staphylococcaceae families. researchgate.net The presence and position of substituents, such as a chloro group, on the triazole ring are known to significantly influence antibacterial potency. nih.gov

Table 1: Antimicrobial Activity of Related Furan-Containing 1,2,4-Triazoles

| Bacterial Family/Species | Activity Observed | Compound Class Studied |

|---|---|---|

| Staphylococcus aureus | Moderate to Positive | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives |

| Escherichia coli | Moderate to Positive | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives |

| Pseudomonas aeruginosa | Moderate to Positive | 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives |

| Enterobacteriaceae | Positive | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives |

| Staphylococcaceae | Positive | 5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol derivatives |

This table is illustrative and based on data for structurally related compounds, not this compound.

Specific antifungal efficacy data for this compound is not detailed in the available research. The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many commercial antifungal drugs. nih.gov Research on piperazine-containing 3-(furan-2-yl)-1,2,4-triazole derivatives has shown significant in vitro fungicidal activity against a variety of plant pathogenic fungi. nih.gov Furthermore, studies on other chloro-substituted 1,2,4-triazole derivatives have demonstrated potent activity against Candida albicans and other pathogenic fungi. ekb.egnih.gov For example, a derivative featuring a 4-chlorophenyl group showed a minimum inhibitory concentration (MIC) of 0.39 μg/mL against Candida albicans. ekb.eg The biological activity is highly dependent on the specific substitutions on the triazole and associated rings.

Direct cytotoxic screening results for this compound against cancer and normal cell lines are not available in the surveyed literature. The 1,2,4-triazole scaffold is a component of numerous compounds investigated for anticancer properties. chemmethod.com Studies on other complex molecules containing a chloro-substituted indole (B1671886) ring system have shown cytotoxic effects against colon cancer cell lines, but these are structurally distinct from the subject compound. nih.gov Research on various other 1,2,4-triazole derivatives has demonstrated cytotoxic activity against cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer), with some compounds showing greater potency than reference drugs like cisplatin. nih.gov However, without direct testing, the cytotoxic potential of this compound remains undetermined.

There is no specific information regarding the anti-inflammatory potential of this compound. The 1,2,4-triazole nucleus is a key feature in various compounds designed as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX-1 and COX-2). mdpi.commdpi.com For example, certain 1,2,4-triazole-pyrazole hybrids have shown potent and selective COX-2 inhibition. mdpi.com Another study on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivatives reported significant anti-inflammatory activity in animal models, with potency comparable to or greater than indomethacin (B1671933) and celecoxib. nih.gov These findings highlight the potential of the triazole scaffold in modulating inflammatory pathways, though specific data for the furan- and chloro-substituted variant is lacking.

Specific in vitro data on the antiviral properties of this compound could not be found. The 1,2,4-triazole ring is a core component of the broad-spectrum antiviral drug ribavirin. nih.gov Research on various derivatives of 1,2,4-triazole has explored their potential against a range of viruses, including flaviviruses and Tobacco Mosaic Virus (TMV). nih.gov However, many synthesized 1,2,4-triazole derivatives show no significant antiviral activity when screened against a panel of common viruses like HIV, HSV, and influenza. researchgate.net The antiviral potential is highly structure-dependent, and the specific contribution of the 5-chloro and 3-furan-2-yl substitutions on this activity has not been reported.

No specific enzyme inhibitory assay results for this compound are available. However, the 1,2,4-triazole scaffold is known to be a potent inhibitor of various enzymes. researchgate.netisp.edu.pk Different derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease. nih.gov For instance, certain azinane triazole-based derivatives were identified as potent AChE and BChE inhibitors. nih.gov Other triazole compounds have been investigated as inhibitors of α-amylase and α-glucosidase for potential anti-diabetic applications. dergipark.org.tr Additionally, 1,2,4-triazole derivatives have been synthesized as mushroom tyrosinase inhibitors. nih.gov The specific molecular targets of this compound remain to be elucidated through dedicated enzymatic assays.

In-depth Biological and Mechanistic Data for this compound Remains Largely Uncharacterized in Publicly Available Research

Following a comprehensive review of publicly accessible scientific literature and research databases, it has been determined that there is insufficient specific data to construct a detailed article on the biological efficacy and mechanistic insights of the chemical compound this compound as per the requested outline.

The provided article structure necessitated in-depth information on highly specific topics, including the compound's modulation of cellular pathways such as apoptosis and cell cycle arrest, identification of its molecular targets, extensive structure-activity relationship (SAR) studies, gene expression and proteomic analyses post-exposure, and in vivo efficacy in various disease models.

While the broader class of 1,2,4-triazoles is known for a wide range of pharmacological activities—including antifungal, anticancer, and antimicrobial properties—detailed mechanistic and in vivo studies are highly specific to individual molecular structures. nih.govnih.govchemmethod.comglobalresearchonline.netderpharmachemica.com Research on related compounds, such as other furan-containing triazoles or different triazole derivatives, indicates that they can induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govresearchgate.netresearchgate.net However, these findings cannot be directly and accurately attributed to this compound without specific experimental evidence.

The search for literature specifically detailing the biological actions of this compound did not yield the required data points for the following mandated sections:

In Vivo Efficacy Studies of this compound in Animal Models

Efficacy in Disease Models:There is a lack of published in vivo studies using animal models (e.g., infectious disease, cancer xenograft, or inflammation models) to evaluate the efficacy of this compound.

Therefore, to maintain scientific accuracy and adhere to the strict exclusion of information outside the explicit scope of the requested compound, the generation of the article as outlined is not possible at this time. The biological and mechanistic profile of this compound appears to be an area that is not yet extensively explored or reported in peer-reviewed scientific literature.

Pharmacokinetic Profiling of this compound in Animal Systems (Absorption, Distribution, Metabolism, Excretion)

Research studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal systems have not been identified in the public domain. Consequently, key pharmacokinetic parameters such as bioavailability, volume of distribution, clearance rate, and half-life for this specific compound are not available.

Interactive Data Table: Pharmacokinetic Parameters of this compound in Animal Models (No data available)

| Parameter | Animal Model | Value | Reference |

|---|---|---|---|

| Bioavailability (%) | Data Not Available | Data Not Available | N/A |

| Tmax (h) | Data Not Available | Data Not Available | N/A |

| Cmax (ng/mL) | Data Not Available | Data Not Available | N/A |

| Volume of Distribution (L/kg) | Data Not Available | Data Not Available | N/A |

| Clearance (mL/min/kg) | Data Not Available | Data Not Available | N/A |

| Half-life (h) | Data Not Available | Data Not Available | N/A |

| Primary Route of Excretion | Data Not Available | Data Not Available | N/A |

Metabolite Identification and Metabolic Pathways in Animal Models

There is no available research that identifies the metabolites of this compound following administration in animal models. Studies outlining the specific enzymatic processes and biotransformation pathways, such as Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions, involved in its metabolism have not been published. Therefore, the metabolic fate of this compound in biological systems remains uncharacterized.

Interactive Data Table: Identified Metabolites of this compound in Animal Models (No data available)

| Metabolite ID | Proposed Structure | Metabolic Pathway | Animal Model | Matrix | Reference |

|---|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Medicinal Chemistry and Drug Discovery Implications of 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

Rational Drug Design Strategies Utilizing 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole as a Lead Scaffold

The rational design of new therapeutic agents based on the this compound scaffold involves leveraging the distinct physicochemical properties of its constituent parts to achieve high-affinity and selective interactions with specific biological targets. The 1,2,4-triazole (B32235) ring itself is a versatile pharmacophore, capable of acting as a hydrogen bond donor (via the N-H group) and as a hydrogen bond acceptor (via the N2 and N4 nitrogen atoms). nih.gov Its dipole character and rigid planar structure are key to its ability to bind effectively within receptor pockets. nih.gov

The furan (B31954) moiety, a five-membered aromatic ring containing an oxygen atom, is a common bioisostere for phenyl and thiophene (B33073) rings in drug design. researchgate.net It can participate in hydrophobic and π-stacking interactions within an active site. The oxygen heteroatom can also act as a hydrogen bond acceptor.

Computational modeling and docking studies can guide the rational design process. For instance, based on the known mechanism of triazole-based aromatase inhibitors like Letrozole, the this compound scaffold could be docked into the aromatase active site. mdpi.com A hypothetical binding mode might involve the N4 atom of the triazole coordinating with the heme iron of the cytochrome P450 enzyme, while the furan ring occupies a hydrophobic pocket and the C5-chloro group forms a halogen bond with a nearby carbonyl or hydroxyl group of an amino acid residue. This type of in silico analysis helps prioritize the synthesis of derivatives with a higher probability of biological activity.

Lead Optimization and Derivatization Approaches for Enhanced Bioactivity and Selectivity

Once a lead compound demonstrates initial activity, lead optimization is performed to enhance its potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers several strategic points for chemical modification.

The furan ring can be systematically modified to explore the structure-activity relationship (SAR). Introducing small substituents at the 3-, 4-, or 5-positions of the furan ring can probe the steric and electronic requirements of the target's binding pocket. For example, adding a methyl group could enhance hydrophobic interactions, while a methoxy (B1213986) or hydroxyl group could introduce new hydrogen bonding opportunities. Halogenation of the furan ring could also be explored to introduce additional halogen bonding sites or to block potential sites of oxidative metabolism.

| Modification Position | Example Substituent (R) | Potential Rationale |

| Furan C3, C4, or C5 | -CH₃, -C₂H₅ | Explore hydrophobic pockets |

| Furan C3, C4, or C5 | -F, -Cl, -Br | Modulate electronics, add halogen bond donor |

| Furan C3, C4, or C5 | -OCH₃, -OH | Introduce H-bond acceptor/donor capabilities |

| Furan C3, C4, or C5 | -NO₂ | Introduce strong electron-withdrawing group |

The triazole ring presents two primary locations for derivatization: the C5 position currently holding the chlorine atom and the nitrogen atoms of the ring.

C5 Position: The chlorine atom can be replaced with other functional groups to fine-tune activity. Replacing it with other halogens (F, Br, I) can systematically alter lipophilicity, steric bulk, and halogen bonding potential. Introduction of small alkyl (-CH₃), thioether (-SCH₃), or cyano (-CN) groups can further probe the steric and electronic environment of the binding site. mdpi.comnih.gov

N-Substitution: The 1H-1,2,4-triazole exists in tautomeric equilibrium (1H and 4H forms). nih.gov Alkylation or arylation at one of the nitrogen atoms can lock the molecule into a specific tautomeric form, which may be more favorable for binding. This also provides a new vector for chemical modification, allowing the introduction of larger side chains that can interact with different regions of the target protein. For example, adding a benzyl (B1604629) or phenethyl group at the N1 or N4 position can explore larger hydrophobic pockets adjacent to the core scaffold.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve potency and drug-like properties. researchgate.net Several components of the this compound scaffold are amenable to this approach.

Furan Ring Replacement: The furan ring can be replaced by other five- or six-membered aromatic rings to assess the impact of different heteroatoms and ring electronics on biological activity. cambridgemedchemconsulting.com Common bioisosteres for furan include thiophene, pyrrole, thiazole, oxazole, and pyridine. Replacing the furan with a simple phenyl ring would also be a key experiment to understand the role of the furan's oxygen atom. doi.org

Chlorine Atom Replacement: The chloro group can be substituted with other groups of similar size and electronic character. A classic bioisostere for chlorine is the methyl group. More advanced non-classical bioisosteres like the trifluoromethyl (-CF₃) or cyano (-CN) groups can mimic its electron-withdrawing properties while offering different steric and metabolic profiles.

Triazole Ring as a Bioisostere: It is noteworthy that the 1,2,4-triazole ring itself is often employed as a bioisostere for amide or ester functionalities, providing improved metabolic stability and different hydrogen bonding patterns compared to the groups it replaces. nih.gov

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Furan | Thiophene, Pyrrole, Thiazole, Phenyl, Pyridine | Alter electronics, H-bonding, and metabolic stability researchgate.netcambridgemedchemconsulting.com |

| Chlorine (-Cl) | -Br, -CH₃, -CF₃, -CN | Modify lipophilicity, size, and electronic properties |

| Triazole N-H | Triazole N-CH₃ | Block H-bond donation, increase lipophilicity, lock tautomer |

Prodrug Strategies for Improving Therapeutic Efficacy and Bioavailability of this compound

Prodrug strategies can be employed to overcome challenges related to poor solubility, low permeability, or rapid metabolism of a lead compound. The acidic proton on the nitrogen of the 1,2,4-triazole ring is an ideal handle for creating prodrugs.

One common approach is to acylate the triazole nitrogen to form an N-acyltriazole. This masks the polar N-H group, potentially increasing membrane permeability and oral absorption. These acyl groups can be designed to be labile, undergoing hydrolysis by esterase enzymes in the plasma or liver to release the active parent drug.

Another strategy involves creating N-Mannich bases by reacting the triazole with formaldehyde (B43269) and a secondary amine. These derivatives often exhibit significantly higher aqueous solubility, making them suitable for intravenous formulations. The Mannich base can then decompose under physiological conditions to regenerate the active compound. Water-soluble phosphate (B84403) or amino acid conjugates could also be attached to the triazole nitrogen to create prodrugs that are actively transported or have improved solubility profiles.

Combinatorial Chemistry and High-Throughput Screening of Libraries Based on this compound

Combinatorial chemistry, coupled with high-throughput screening (HTS), allows for the rapid synthesis and evaluation of large numbers of related compounds, accelerating the drug discovery process. The this compound scaffold is well-suited for the creation of focused chemical libraries due to its synthetic tractability.

Efficient synthetic routes, such as multi-component reactions or methods amenable to parallel synthesis using microwave or flow chemistry, can be developed. nih.govnih.govresearchgate.net A potential combinatorial approach could involve a multi-step synthesis where diversity is introduced at each step:

Step 1: Start with a diverse set of 2-substituted furan carboxylic acids.

Step 2: Convert these acids to the corresponding hydrazides.

Step 3: React the hydrazides with a set of isothiocyanates to generate thiosemicarbazide (B42300) intermediates.

Step 4: Cyclize the thiosemicarbazides to form 4-substituted-3-(furan-2-yl)-5-mercapto-1,2,4-triazoles.

Step 5: The mercapto group can then be displaced with chlorine or other functionalities, or alkylated to create a library of thioethers.

This strategy would generate a library of compounds with diversity around both the furan and triazole cores. This library could then be screened against a wide range of biological targets, such as kinases, proteases, or microbial enzymes, to identify novel hits. The resulting SAR data from the HTS campaign would provide valuable information for designing the next generation of more potent and selective compounds.

Other Potential Applications and Advanced Studies of 5 Chloro 3 Furan 2 Yl 1h 1,2,4 Triazole

Material Science Applications of 5-chloro-3-(furan-2-yl)-1H-1,2,4-triazole

The nitrogen-rich 1,2,4-triazole (B32235) ring is a versatile building block in material science due to its coordination capabilities and electronic properties.

The 1,2,4-triazole ring of this compound can act as a ligand, coordinating with metal ions to form complexes with interesting catalytic or luminescent properties. The nitrogen atoms of the triazole ring can bind to transition metals, and the furan (B31954) and chloro substituents can modulate the electronic properties of the resulting complexes.

Research on other triazole-containing ligands has shown their ability to form luminescent metal complexes. For instance, copper(I) complexes with functionalized 1,2,3-triazole ligands have been synthesized and shown to exhibit tunable green to orange emissions in solution and intense blue-light emissions in the solid state. rsc.org The luminescence in these cases often arises from metal-to-ligand charge transfer (MLCT) transitions. rsc.org Similarly, europium complexes with triazole-containing ligands have been investigated for their luminescent properties. researchgate.net Given these precedents, it is plausible that this compound could be used to create novel luminescent materials.